![molecular formula C10H18FNO3 B008847 tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate CAS No. 102420-42-8](/img/structure/B8847.png)
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C10H17NO3F. This compound is known for its unique structure, which includes a fluoromethyl group, a hydroxy group, and a butenyl chain. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, typically involves the reaction of a fluoromethylated alcohol with a carbamic acid derivative. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. The process may involve steps such as esterification and purification to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反应分析
Types of Reactions
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds use in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, methyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, ethyl ester
- Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, propyl ester
Uniqueness
Compared to similar compounds, carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, exhibits unique properties due to the presence of the 1,1-dimethylethyl ester group. This group enhances the compound’s stability and reactivity, making it particularly valuable for specific applications in research and industry.
属性
CAS 编号 |
102420-42-8 |
|---|---|
分子式 |
C10H18FNO3 |
分子量 |
219.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
InChI 键 |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
手性 SMILES |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
规范 SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
同义词 |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


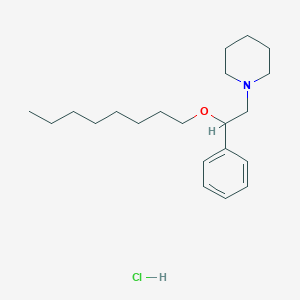
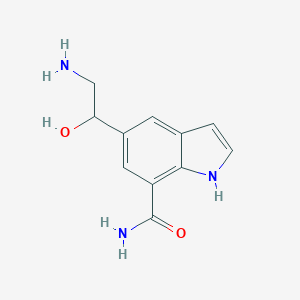
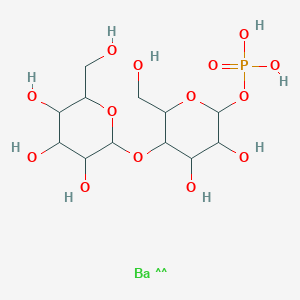
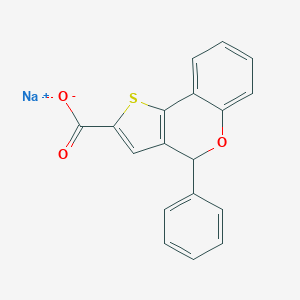
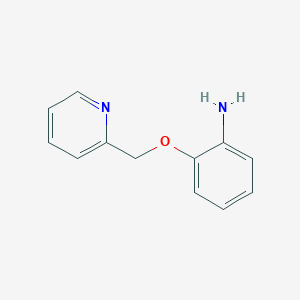
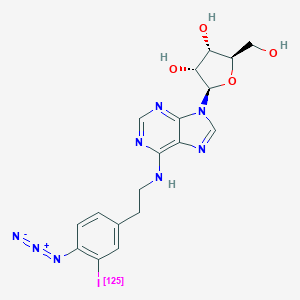
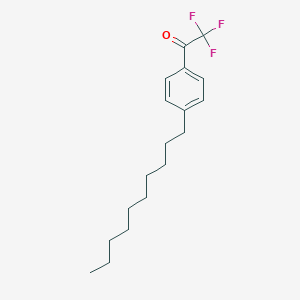
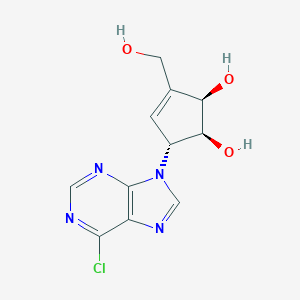
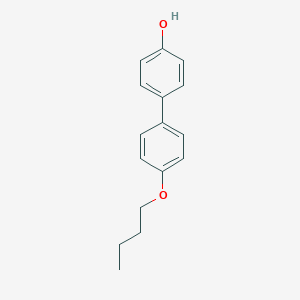
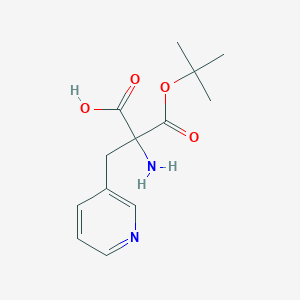
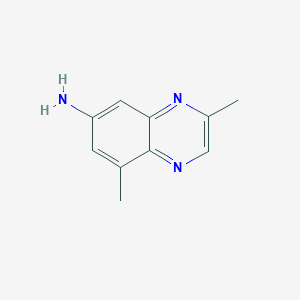
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
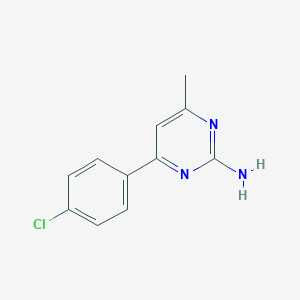
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
